molecular formula C15H19NO2S B2638795 4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole CAS No. 680215-76-3

4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole

Cat. No.: B2638795
CAS No.: 680215-76-3
M. Wt: 277.38
InChI Key: KFBLWSOGIMGCAA-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a methoxyphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole typically involves the reaction of a thiazole precursor with tert-butyl and methoxyphenoxy methyl substituents. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to introduce the tert-butyl group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve specific catalysts and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols , while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the methoxyphenoxy methyl group can modulate its electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole is unique due to its combination of a thiazole ring with tert-butyl and methoxyphenoxy methyl substituents. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

4-tert-butyl-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-15(2,3)13-10-19-14(16-13)9-18-12-7-5-11(17-4)6-8-12/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBLWSOGIMGCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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